3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile
Overview
Description
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a dimethylaminoethenyl group and phenyl group, along with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile typically involves the condensation of 4-phenylthiophene-2,5-dicarbonitrile with dimethylaminoacetaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles or nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s dimethylaminoethenyl group can participate in electron-donating interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylquinoxaline-2-one: Similar in structure but with a quinoxaline ring instead of a thiophene ring.
4-[(E)-2-(dimethylamino)ethenyl]-2-phenylquinoxaline: Another related compound with a quinoxaline ring and similar substituents.
Uniqueness
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile is unique due to its specific combination of substituents and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the development of materials with specific optical and electronic properties .
Properties
IUPAC Name |
3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-19(2)9-8-13-14(10-17)20-15(11-18)16(13)12-6-4-3-5-7-12/h3-9H,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQVFKSKUUOSH-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(SC(=C1C2=CC=CC=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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